molecular formula C18H20BrNO2 B15306314 tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate CAS No. 330792-90-0

tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate

Cat. No.: B15306314
CAS No.: 330792-90-0
M. Wt: 362.3 g/mol
InChI Key: AJGLTMQPCLBQHW-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate: is a chemical compound with the molecular formula C17H18BrNO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry:

  • Used as a substrate in Suzuki coupling reactions to form biaryls.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential use in drug development and medicinal chemistry.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications due to its unique chemical properties.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular modeling techniques .

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
  • tert-Butyl (4-bromophenyl)carbamate

Comparison:

Properties

CAS No.

330792-90-0

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

tert-butyl N-[(4-bromophenyl)-phenylmethyl]carbamate

InChI

InChI=1S/C18H20BrNO2/c1-18(2,3)22-17(21)20-16(13-7-5-4-6-8-13)14-9-11-15(19)12-10-14/h4-12,16H,1-3H3,(H,20,21)

InChI Key

AJGLTMQPCLBQHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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